methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride

Catalog No.
S14157199
CAS No.
M.F
C9H15ClN2O2
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carb...

Product Name

methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride

IUPAC Name

methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate;hydrochloride

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C9H14N2O2.ClH/c1-7-8(9(12)13-2)3-5-11(7)6-4-10;/h3,5H,4,6,10H2,1-2H3;1H

InChI Key

ZTWHBKMHYJWLSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1CCN)C(=O)OC.Cl

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is a compound belonging to the pyrrole family, characterized by its unique structure that includes a methyl group, an aminoethyl side chain, and a carboxylate functional group. Its molecular formula is C9H12N2O2HClC_9H_{12}N_2O_2\cdot HCl, and it has a molar mass of approximately 208.76 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is relevant for various chemical and biological applications.

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Acylation: The carboxylate group can react with acyl chlorides or anhydrides to form esters or amides.
  • Redox Reactions: The compound can be oxidized to form N-oxides or reduced to yield corresponding amines.

These reactions are facilitated by the presence of functional groups that can interact with electrophiles or nucleophiles under appropriate conditions.

The biological activity of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives of pyrrole compounds have shown effectiveness against bacterial strains.
  • Neuroprotective Effects: Research indicates that pyrrole-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The specific mechanisms of action and efficacy are subjects of ongoing research.

The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves several steps:

  • Formation of Pyrrole Derivative: Starting from commercially available pyrrole or substituted pyrroles, reactions such as alkylation or acylation can be employed to introduce the necessary functional groups.
  • Introduction of Aminoethyl Group: This can be achieved through reductive amination or direct alkylation techniques.
  • Carboxylation: The introduction of the carboxylate group may involve reactions with carbon dioxide or carboxylic acid derivatives.
  • Hydrochloride Salt Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility.

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing new drugs, particularly in developing antimicrobial agents and neuroprotective compounds.
  • Chemical Research: Used in synthetic organic chemistry for exploring new reaction pathways and developing novel materials.

Interaction studies involving methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its potential therapeutic effects and side effects by examining how it interacts with various biomolecules.

Several compounds share structural similarities with methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride. Here are some comparable compounds:

Compound NameCAS NumberKey Features
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate1171639-98-7Contains an amino group at position 4
Ethyl 2-methyl-1H-pyrrole-3-carboxylic acid936-12-9Ethyl ester variant, differing in alkyl substitution
Methyl 5-methyl-1H-pyrrole-3-carboxylic acidNot ListedExhibits different methyl substitution patterns

Uniqueness

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride stands out due to its specific aminoethyl side chain, which may confer distinct biological properties compared to other similar pyrrole derivatives. This unique feature could enhance its binding capabilities and therapeutic potential in specific applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.0822054 g/mol

Monoisotopic Mass

218.0822054 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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